molecular formula C15H21N3O B6051117 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile

2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile

Cat. No. B6051117
M. Wt: 259.35 g/mol
InChI Key: FBWFGOMCIQALSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile, also known as MPBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. MPBP is a member of the benzamide class of drugs and has been found to exhibit high affinity for specific receptors in the brain, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile involves its binding to specific receptors in the brain, particularly the dopamine D3 receptor and the serotonin 5-HT1A receptor. 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to act as an antagonist at these receptors, which can lead to a decrease in the release of dopamine and serotonin neurotransmitters. This mechanism of action has been suggested to be responsible for the potential therapeutic effects of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in neurological disorders.
Biochemical and Physiological Effects
2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to have various biochemical and physiological effects in scientific research. In animal studies, 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to decrease the release of dopamine and serotonin neurotransmitters in the brain, which can lead to changes in behavior and mood. Additionally, 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in laboratory experiments is its high affinity for specific receptors in the brain, which can lead to more targeted effects compared to other drugs. Additionally, 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to have a relatively low toxicity profile, which makes it a safer option for use in animal studies. However, one limitation of using 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in laboratory experiments is its limited availability and high cost, which can make it difficult for researchers to obtain and use in their studies.

Future Directions

There are several future directions for research on 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile. One area of interest is the development of more selective and potent analogs of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile that can target specific receptors in the brain with greater efficacy. Additionally, further research is needed to explore the potential therapeutic effects of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in neurological disorders and to better understand its mechanism of action. Finally, more studies are needed to investigate the safety and toxicity profile of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in humans, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile involves a series of chemical reactions that are typically carried out in a laboratory setting. One common method for synthesizing 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile involves the reaction of 3-(3-methyl-1-piperazinyl)propyl chloride with 2-cyanobenzonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as chromatography to obtain pure 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile.

Scientific Research Applications

2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been extensively studied in scientific research for its potential applications in pharmacology and medicinal chemistry. One area of research that has shown promise is the development of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia. 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to exhibit high affinity for specific receptors in the brain that are involved in the regulation of dopamine and serotonin neurotransmitters, which are known to play a role in the development of these disorders.

properties

IUPAC Name

2-[3-(3-methylpiperazin-1-yl)propoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-13-12-18(9-7-17-13)8-4-10-19-15-6-3-2-5-14(15)11-16/h2-3,5-6,13,17H,4,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFGOMCIQALSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CCCOC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.